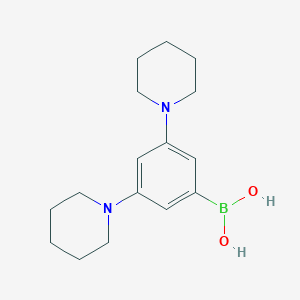
(3,5-Di(piperidin-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Di(piperidin-1-yl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with two piperidin-1-yl groups at the 3 and 5 positions. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di(piperidin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is first synthesized with appropriate substituents at the 3 and 5 positions.
Introduction of Piperidin-1-yl Groups: Piperidine is introduced to the phenyl ring through nucleophilic substitution reactions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Di(piperidin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The piperidin-1-yl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperidin-1-yl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction can produce boranes .
Wissenschaftliche Forschungsanwendungen
(3,5-Di(piperidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to label biomolecules for detection and analysis.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (3,5-Di(piperidin-1-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The piperidin-1-yl groups enhance the compound’s solubility and reactivity, allowing it to participate in a wide range of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the piperidin-1-yl groups, making it less versatile in certain applications.
(3-Piperidin-1-yl)phenylboronic Acid: Contains only one piperidin-1-yl group, offering different reactivity and solubility properties.
(3,5-Dimethylphenyl)boronic Acid: Substituted with methyl groups instead of piperidin-1-yl groups, leading to different chemical behavior.
Uniqueness
(3,5-Di(piperidin-1-yl)phenyl)boronic acid is unique due to the presence of two piperidin-1-yl groups, which enhance its solubility and reactivity. This makes it particularly valuable in applications requiring high reactivity and stability .
Eigenschaften
Molekularformel |
C16H25BN2O2 |
|---|---|
Molekulargewicht |
288.2 g/mol |
IUPAC-Name |
[3,5-di(piperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C16H25BN2O2/c20-17(21)14-11-15(18-7-3-1-4-8-18)13-16(12-14)19-9-5-2-6-10-19/h11-13,20-21H,1-10H2 |
InChI-Schlüssel |
YMBAYUXUWBQYRE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)N2CCCCC2)N3CCCCC3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(2-Phosphonophenoxy)acetyl]amino}benzoic acid](/img/structure/B14067246.png)
![3-Methyl-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B14067257.png)
![6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14067261.png)
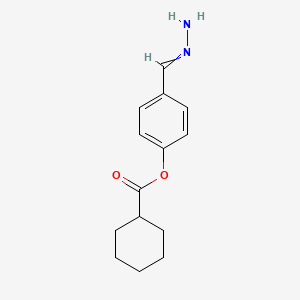
![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)
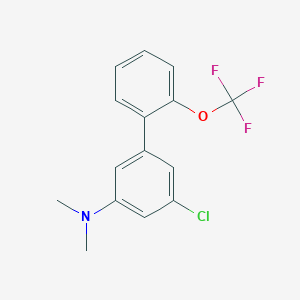

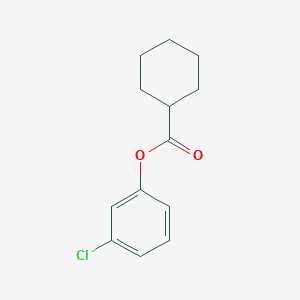
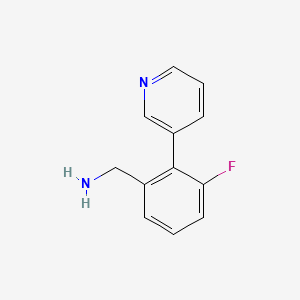
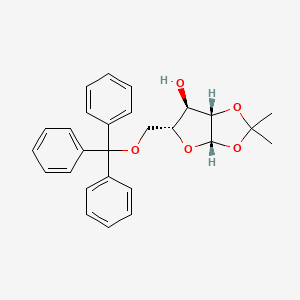

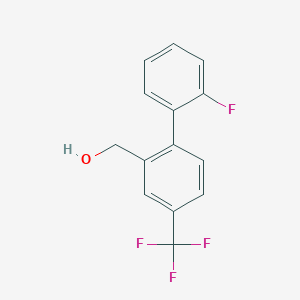
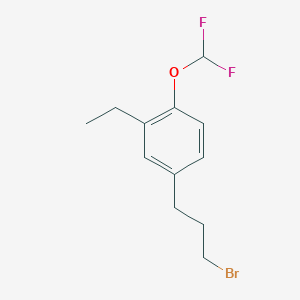
![4-{[(Octyloxy)carbonyl]oxy}benzoic acid](/img/structure/B14067327.png)
